Product packaging for 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate(Cat. No.:CAS No. 24085-07-2)

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate

Cat. No.: B141224
CAS No.: 24085-07-2
M. Wt: 329.14 g/mol
InChI Key: QVJPOKCPMZBJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate (CAS 24085-07-2) is a polyfunctional aromatic ester of significant interest in advanced organic and pharmaceutical synthesis . The compound features a reactive bromoacetyl group and two acetoxy substituents on a benzene ring, giving it a molecular formula of C 13 H 13 BrO 5 and a molecular weight of 329.14 g/mol . Its core value lies in its high reactivity; the bromoacetyl moiety acts as a potent electrophile, enabling efficient nucleophilic substitution reactions with a wide range of nucleophiles such as amines and thiols . This makes it a versatile key intermediate (Building Block) for constructing more complex molecules, particularly in medicinal chemistry where it can be used to create potential drug candidates and pharmacological tools . In scientific research, this compound is employed as a critical synthetic precursor. Its mechanism of action in biological contexts often involves the bromoacetyl group forming covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification for biochemical studies . A specific application highlighted in patent literature includes its use as an intermediate in the multi-step synthesis of levalbuterol, a chiral β 2 -adrenergic receptor agonist used in the treatment of asthma . Researchers value this compound for its ability to incorporate a reactive ketone and protected hydroxyl functionalities into molecular scaffolds. The acetoxy groups enhance its solubility in common organic solvents, facilitating various reaction setups . Please note: This product is intended For Research Use Only . It is not intended for human or veterinary use . Handle with care, as it may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It should be stored in a dark place under an inert atmosphere, preferably in a freezer at -20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13BrO5 B141224 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate CAS No. 24085-07-2

Properties

IUPAC Name

[2-acetyloxy-5-(2-bromoacetyl)phenyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO5/c1-8(15)18-7-11-5-10(12(17)6-14)3-4-13(11)19-9(2)16/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJPOKCPMZBJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C(=O)CBr)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461048
Record name 2-Acetoxymethyl-4-bromoacetylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24085-07-2
Record name 1-[4-(Acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-bromoethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24085-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetoxymethyl-4-bromoacetylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate typically involves the acetylation of 5-(2-bromoacetyl)benzyl alcohol. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.

Major Products Formed

Scientific Research Applications

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in studies related to enzyme inhibition and protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Reactivity

The table below compares key attributes of 2-acetoxy-5-(2-bromoacetyl)benzyl acetate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Reactivity Profile Primary Applications
This compound C₁₂H₁₁BrO₅ 331.12 Acetoxy, bromoacetyl Nucleophilic substitution, ester hydrolysis Pharmaceutical intermediates
Benzyl acetate C₉H₁₀O₂ 150.17 Ester Ester hydrolysis, oxidation Fragrances, solvents
3-(2-Bromoacetyl)-2H-chromen-2-one (coumarin) C₁₁H₇BrO₃ 267.08 Bromoacetyl, lactone Cyclization, nucleophilic substitution Heterocyclic synthesis
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate C₁₇H₁₅BrO₅ 379.20 Benzyloxy, bromoacetyl, methyl ester Ester hydrolysis, substitution Organic synthesis intermediates
Benzyl phenyl acetate C₁₅H₁₄O₂ 226.27 Ester (phenyl and benzyl) Hydrolysis, stability in formulations Perfumery, plasticizers
Key Observations:

Reactivity :

  • The bromoacetyl group in this compound and 3-(2-bromoacetyl)coumarin enables nucleophilic substitution (e.g., with amines or thiols), making both valuable for synthesizing heterocycles .
  • Benzyl acetate , lacking electrophilic sites, is primarily stable and undergoes hydrolysis under acidic/basic conditions .

Solubility and Stability :

  • The acetoxy groups in the target compound improve solubility in polar organic solvents compared to methyl esters (e.g., methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate) .
  • Benzyl phenyl acetate exhibits higher thermal stability (boiling point: 317–319°C) due to its bulky phenyl group, contrasting with benzyl acetate’s lower boiling point (~215°C) .

Biological Activity

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H13_{13}BrO5_5. The compound features an acetoxy group and a bromoacetyl moiety, which are crucial for its reactivity and biological interactions.

PropertyValue
Molecular Weight313.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number24085-00-1

The biological activity of this compound primarily involves its ability to interact with various biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This mechanism is significant in enzyme inhibition studies and protein function analyses.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes by covalently modifying their active sites. For instance, studies have shown that it can inhibit serine proteases, which are critical in various physiological processes.

Anticancer Potential

In vitro studies have suggested that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The compound's ability to modify protein functions may lead to the suppression of tumor growth .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of the compound. In animal models, it has been observed that higher doses can lead to adverse effects, including reduced survival rates and increased tumor incidences in certain organs. However, at lower doses, the compound showed no significant toxicity, indicating a potential therapeutic window for its application in drug development .

Case Studies

  • Enzyme Interaction Study : A study focused on the interaction of this compound with human serum albumin revealed that the compound binds effectively to the protein, suggesting potential applications in drug delivery systems.
  • Antitumor Activity Assessment : In a controlled experiment involving various cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .

Applications in Research

The compound serves as an important intermediate in organic synthesis and has applications in:

  • Medicinal Chemistry : As a precursor for developing new pharmaceuticals targeting specific diseases.
  • Biochemical Research : Utilized in studies investigating enzyme-substrate interactions and protein modifications.

Comparison with Related Compounds

Compared to similar compounds like 2-Acetoxy-5-(2-chloroacetyl)benzyl acetate, the bromo derivative exhibits enhanced reactivity due to the larger size and electronegativity of bromine, making it a more potent candidate for substitution reactions.

CompoundReactivity Level
This compoundHigh
2-Acetoxy-5-(2-chloroacetyl)benzyl acetateModerate
2-Acetoxy-5-(2-fluoroacetyl)benzyl acetateLow

Q & A

Basic: What are the recommended synthetic routes for 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves multi-step esterification and bromoacetylation. A plausible route includes:

  • Step 1: Acetylation of a phenolic precursor (e.g., 5-hydroxybenzyl acetate) using acetic anhydride under anhydrous conditions.
  • Step 2: Bromoacetylation at the 5-position via Friedel-Crafts acylation with bromoacetyl bromide, catalyzed by Lewis acids like AlCl₃ .
  • Optimization Tips:
    • Control reaction temperature (0–5°C) to minimize side reactions from the bromoacetyl group’s reactivity .
    • Use high-purity reagents to avoid competing hydrolysis of acetyl groups .
    • Monitor reaction progress via TLC or HPLC, referencing spectral libraries (e.g., NIST Chemistry WebBook) for intermediate validation .

Basic: What spectroscopic and crystallographic methods are effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify acetyl (δ ~2.3 ppm), bromoacetyl (δ ~4.3 ppm for BrCH₂), and aromatic protons (δ 6.8–7.5 ppm). Compare with databases like REAXYS for structural confirmation .
  • X-ray Crystallography: Resolve molecular geometry and confirm regioselectivity of bromoacetylation. Single-crystal studies (e.g., Acta Crystallographica Section E protocols) reveal bond angles and packing interactions, critical for stability assessments .
  • Mass Spectrometry (MS): High-resolution MS (e.g., mzCloud) validates molecular weight (C₁₃H₁₃BrO₅) and fragmentation patterns .

Advanced: How does the bromoacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The bromoacetyl moiety acts as a potent electrophile due to the electron-withdrawing acetyl group adjacent to bromine. Key considerations:

  • Reactivity Trends:
    • Undergoes SN₂ reactions with amines/thiols (e.g., in drug conjugation studies), but competing elimination may occur under basic conditions .
    • Steric hindrance from the benzyl acetate group slows reactivity compared to simpler bromoacetates .
  • Kinetic Studies: Use stopped-flow techniques to measure rate constants in varying solvents (e.g., DMF vs. THF). Polar aprotic solvents enhance nucleophilicity but may destabilize intermediates .

Advanced: What strategies mitigate instability during storage, considering its bromo and acetyloxy groups?

Methodological Answer:

  • Storage Conditions:
    • Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of acetyloxy groups and bromine displacement by moisture .
    • Avoid contact with metals (e.g., Fe, Cu) that catalyze decomposition .
  • Stability Testing:
    • Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks. Degradation products (e.g., benzoic acid derivatives) indicate hydrolytic pathways .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:
Discrepancies often arise from purity variations or assay-specific conditions. Recommended approaches:

  • Reproducibility Framework:
    • Standardize compound purity (≥95% by HPLC) and solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) .
    • Cross-validate bioactivity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Meta-Analysis: Compare datasets from REAXYS_BIOCATALYSIS and PISTACHIO to identify structure-activity relationships (SAR) obscured by assay variability .

Basic: What are the key safety protocols for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for manipulations .
  • Emergency Measures:
    • Skin contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists.
    • Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .
  • Waste Disposal: Collect in halogenated waste containers; incinerate at >1000°C to prevent brominated dioxin formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.